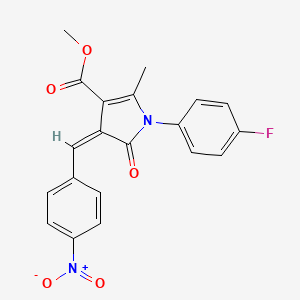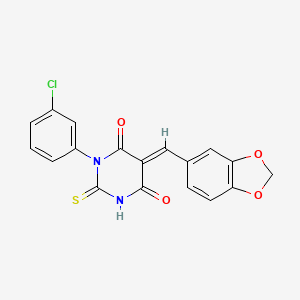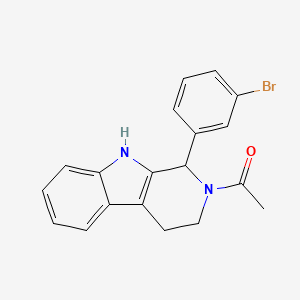
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCPT belongs to the class of pyrimidinetriones and has a molecular weight of 269.05 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on its application. In medicinal chemistry, this compound inhibits the growth of cancer cells by inducing apoptosis. This compound binds to the DNA of cancer cells, causing the cells to undergo programmed cell death. In agriculture, this compound inhibits the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, this compound acts as a precursor for the synthesis of MOFs by reacting with metal ions to form coordination complexes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory and anti-bacterial properties. In agriculture, this compound has been shown to inhibit the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, this compound acts as a precursor for the synthesis of MOFs, which have a wide range of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high purity level, ease of synthesis, and potential applications in various fields. However, there are also limitations to using this compound in lab experiments. For example, this compound is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, this compound can be toxic to certain organisms, which can limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research. In medicinal chemistry, this compound could be further studied for its potential use as an anti-cancer drug. In agriculture, this compound could be further studied for its potential use as a herbicide. In materials science, this compound could be further studied for its potential use as a precursor for the synthesis of MOFs with specific properties. Additionally, this compound could be further studied for its potential applications in other fields, such as energy storage and catalysis.
Métodos De Síntesis
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2,4-dichlorobenzoyl chloride with urea in the presence of a base, such as potassium hydroxide. The reaction yields this compound as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory and anti-bacterial properties.
In agriculture, this compound has been studied for its potential use as a herbicide. This compound has been shown to inhibit the growth of various weed species, making it a promising candidate for herbicide development.
In materials science, this compound has been investigated for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a wide range of applications, including gas storage, catalysis, and sensing.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFQDKLSGQFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4974493.png)
![N~2~-(4-bromophenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974496.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-(4-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4974554.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
